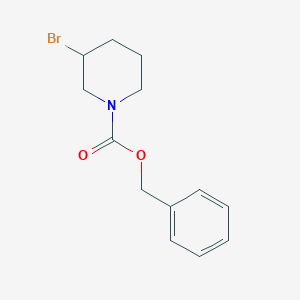

benzyl 3-bromopiperidine-1-carboxylate

Description

Structurally, it consists of a piperidine ring substituted with a bromine atom at the 3-position and a benzyloxycarbonyl (Cbz) group at the 1-position. The bromine substituent enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and medicinal chemistry workflows.

Properties

IUPAC Name |

benzyl 3-bromopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYKTKWPZJHKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-bromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives followed by esterification. One common method involves the bromination of piperidine-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 3-bromo-piperidine-1-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired benzyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

benzyl 3-bromopiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of 3-azido-piperidine-1-carboxylic acid benzyl ester or 3-thio-piperidine-1-carboxylic acid benzyl ester.

Reduction: Formation of 3-bromo-piperidine-1-carbinol.

Oxidation: Formation of 3-bromo-piperidin-2-one.

Scientific Research Applications

benzyl 3-bromopiperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological disorders due to the piperidine moiety’s known biological activity.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, particularly in the context of cholinesterase inhibitors.

Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl 3-bromopiperidine-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. For example, the benzyl ester group can enhance lipophilicity, facilitating membrane permeability and increasing the compound’s bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs of benzyl piperidine carboxylates with varying substituents. Below is a detailed comparison based on substituent effects and available

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

- Structure: Amino group at the 4-position of the piperidine ring.

- Properties: Formula: C₁₃H₁₈N₂O₂. Toxicity: Insufficient toxicological data; precaution required for eye, skin, and ingestion exposure. Reactivity: The amino group may participate in amidation or alkylation reactions.

- Safety : Requires rigorous first-aid measures (e.g., 15-minute eye flushing, medical consultation for ingestion).

Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS 99197-86-1)

- Structure : Ethoxy-oxopropyl substituent at the 4-position.

- Stability: Stable under recommended storage conditions. Hazards: No known hazards reported, but toxicity data (e.g., acute or chronic effects) are unavailable.

Benzyl Alcohol (CAS 100-51-6)

- Relevance : The benzyl group in benzyl 3-bromopiperidine-1-carboxylate originates from benzyl alcohol.

- Properties: Metabolism: Rapidly absorbed and metabolized to hippuric acid in humans.

General Trends in Piperidine Derivatives

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Enhance electrophilicity, facilitating nucleophilic substitution (e.g., bromine at 3-position in the target compound vs. amino/ethoxy groups in analogs). Steric Effects: Bulky substituents (e.g., ethoxy-oxopropyl) may hinder reactivity compared to smaller groups (e.g., Br).

- Safety: Piperidine derivatives with uncharacterized toxicological profiles (e.g., benzyl 4-aminopiperidine-1-carboxylate) demand stringent safety protocols, whereas benzyl alcohol’s hazards are better documented.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Gaps in Data : The absence of specific studies on this compound in the provided evidence precludes direct comparisons of its reactivity, stability, or biological activity.

- Inferred Reactivity: Bromine’s electronegativity suggests higher reactivity in Suzuki-Miyaura couplings compared to amino- or ethoxy-substituted analogs, but experimental validation is needed.

Biological Activity

Benzyl 3-bromopiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, synthesis, biological interactions, and relevant case studies to provide a comprehensive overview of its biological significance.

Structural Characteristics

This compound has the molecular formula CHBrNO and a molecular weight of approximately 298.18 g/mol. The compound features a piperidine ring with a bromine atom at the 3-position and a carboxylate group esterified with a benzyl group at the 1-position. This unique structure enhances its reactivity and interaction with biological systems, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps allow for the introduction of functional groups that improve the compound's biological properties. Common reagents and conditions used in its synthesis include:

- Bromination : To introduce the bromine substituent.

- Esterification : To attach the benzyl group to the carboxylate moiety.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Neuroactive Properties

Preliminary studies suggest that this compound exhibits neuroactive properties, potentially influencing neurotransmitter systems. This could lead to applications in treating neurological disorders such as anxiety and depression. The bromine substituent is believed to enhance binding affinity to specific receptors, which is crucial for its pharmacodynamic profile.

Interaction Studies

Research has focused on the compound's binding affinity to various enzymes and receptors. Interaction studies indicate that this compound may modulate neurotransmitter pathways, providing insights into its therapeutic potential. For instance, it has been suggested that compounds with similar structures can affect serotonin and dopamine receptors, which are vital in mood regulation.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Study on Anxiety Models : In animal models, administration of this compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Depression Treatment : Research indicated that this compound could enhance serotonin levels in the brain, contributing to antidepressant effects observed in preclinical trials.

- Neuroprotective Effects : Some studies reported that this compound exhibited neuroprotective properties in models of neurodegeneration, highlighting its versatility as a therapeutic candidate.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Benzyl 4-Bromopiperidine-1-Carboxylate | CHBrNO | Similar neuroactive properties but different receptor interactions |

| Benzyl 2-Bromopiperidine-1-Carboxylate | CHBrNO | Less potent in modulating neurotransmitter systems compared to 3-bromo variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.